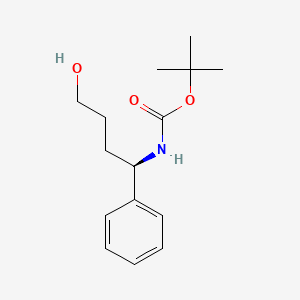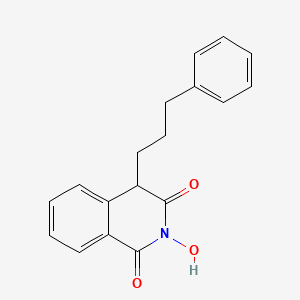
3-(1-Hydroxybutan-2-yl)-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Hydroxybutan-2-yl)-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and additional functional groups that may enhance its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxybutan-2-yl)-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common approach is to start with a quinazolinone derivative and introduce the hydroxybutyl and dimethoxy groups through a series of substitution and addition reactions. The sulfanyl group can be introduced via thiolation reactions using appropriate thiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow chemistry techniques to enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles to reduce the environmental impact of the synthesis would be a key consideration.
化学反应分析
Types of Reactions
3-(1-Hydroxybutan-2-yl)-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in acetone)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted quinazolinone derivatives
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-(1-Hydroxybutan-2-yl)-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxybutyl and dimethoxy groups may enhance the compound’s binding affinity and specificity, while the sulfanyl group could contribute to its reactivity and stability.
相似化合物的比较
Similar Compounds
Ethambutol: A compound with a similar hydroxybutyl group, used as an anti-tuberculosis agent.
Xanthones: Compounds with a similar quinazolinone core, known for their biological activities.
Uniqueness
3-(1-Hydroxybutan-2-yl)-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to the combination of its functional groups, which may confer enhanced biological activity and chemical reactivity compared to similar compounds. The presence of both hydroxybutyl and sulfanyl groups in the same molecule is relatively rare and could lead to novel applications in various fields.
属性
CAS 编号 |
731003-73-9 |
|---|---|
分子式 |
C14H18N2O4S |
分子量 |
310.37 g/mol |
IUPAC 名称 |
3-(1-hydroxybutan-2-yl)-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H18N2O4S/c1-4-8(7-17)16-13(18)9-5-11(19-2)12(20-3)6-10(9)15-14(16)21/h5-6,8,17H,4,7H2,1-3H3,(H,15,21) |
InChI 键 |
NXHLWUWLYVEPPG-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)N1C(=O)C2=CC(=C(C=C2NC1=S)OC)OC |
溶解度 |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B11831754.png)
![4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid](/img/structure/B11831762.png)
![2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B11831765.png)
![4'-(Methoxy(methyl)carbamoyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11831768.png)
![(4aR,7R,8S,8aS)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831769.png)


![2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride](/img/structure/B11831780.png)



![1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea](/img/structure/B11831824.png)

![8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine](/img/structure/B11831848.png)
